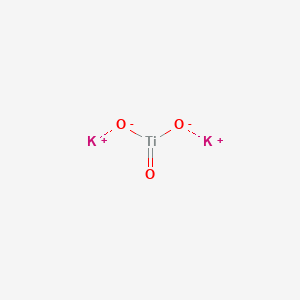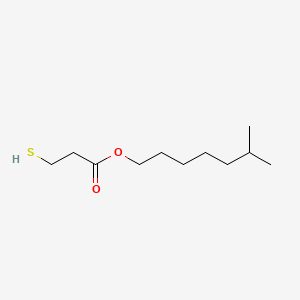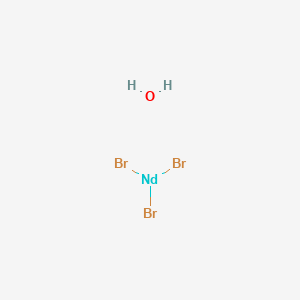
Neodymium bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium bromide hydrate is a chemical compound with the formula NdBr₃·xH₂O. It is a hydrate form of neodymium bromide, where water molecules are incorporated into its crystal structure. This compound is known for its violet solid appearance and is primarily used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium bromide hydrate can be synthesized by dissolving neodymium oxide or neodymium carbonate in hydrobromic acid. The reaction typically occurs at room temperature and results in the formation of this compound. The equation for this reaction is: [ \text{Nd}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{NdBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting neodymium oxide with hydrobromic acid under controlled conditions to ensure high purity and yield. The process involves careful monitoring of temperature and concentration to prevent partial hydrolysis, which can occur if the compound is dehydrated .
Chemical Reactions Analysis
Types of Reactions: Neodymium bromide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium oxide.
Reduction: It can be reduced to elemental neodymium.
Substitution: It can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Often requires strong reducing agents like lithium aluminum hydride.
Substitution: Can involve halide exchange reactions using other halide salts.
Major Products Formed:
Oxidation: Neodymium oxide.
Reduction: Elemental neodymium.
Substitution: Various neodymium halides depending on the substituting halide.
Scientific Research Applications
Neodymium bromide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: Employed in certain biochemical assays and as a reagent in the study of biological systems.
Medicine: Investigated for potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of high-strength permanent magnets, which are essential in various technological applications such as electric vehicles and wind turbines
Mechanism of Action
The mechanism by which neodymium bromide hydrate exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, it facilitates reactions by providing a surface for reactants to interact. In biological systems, it can bind to specific molecular targets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- Neodymium chloride hydrate (NdCl₃·xH₂O)
- Neodymium iodide hydrate (NdI₃·xH₂O)
- Neodymium fluoride hydrate (NdF₃·xH₂O)
Comparison: Neodymium bromide hydrate is unique due to its specific bromide ion, which imparts different chemical properties compared to its chloride, iodide, and fluoride counterparts. For instance, this compound has different solubility and reactivity profiles, making it suitable for specific applications where other neodymium halides may not be as effective .
Properties
IUPAC Name |
tribromoneodymium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFUTJPVPUQMY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Nd](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2NdO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-3H-purin-6-one](/img/structure/B7802664.png)
![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7802665.png)
![tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate](/img/structure/B7802671.png)
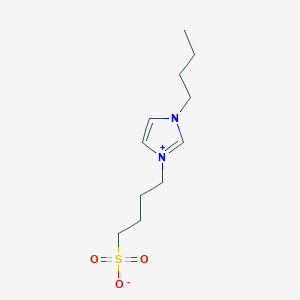
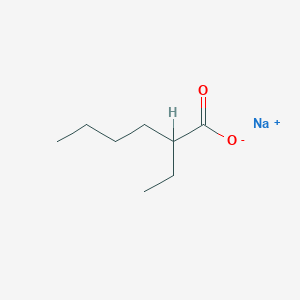
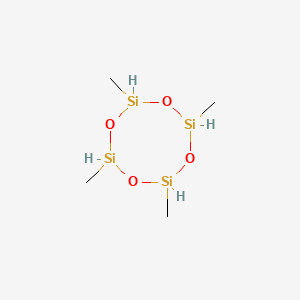

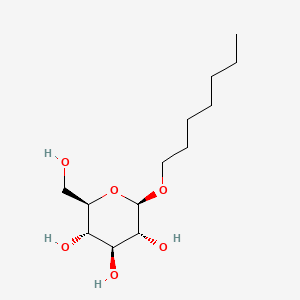
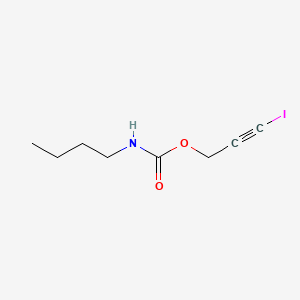
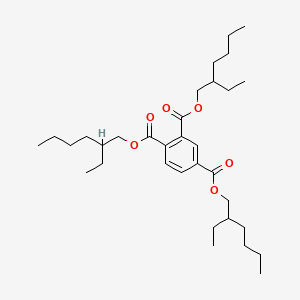
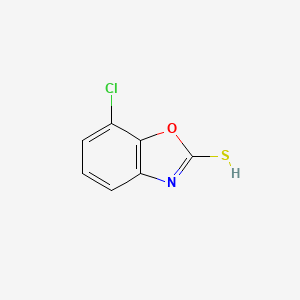
![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)
